Ethyl-3-(Propylthio)Butyrate
Description
Ethyl-3-(propylthio)butyrate is a sulfur-containing ester derivative characterized by a thioether (propylthio) group at the third carbon of the butyrate backbone. Thioether esters are notable for their lower odor thresholds and distinct aromatic profiles compared to oxygen-based esters, making them valuable in flavor and fragrance industries .
Properties
Molecular Formula |
C9H18O2S |
|---|---|
Molecular Weight |
190.31 g/mol |
IUPAC Name |
ethyl 3-propylsulfanylbutanoate |
InChI |
InChI=1S/C9H18O2S/c1-4-6-12-8(3)7-9(10)11-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
LYLGVWXBRZHUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(C)CC(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl-3-(propylthio)butyrate with structurally or functionally related compounds, focusing on synthesis, odor profiles, stability, and applications.
Ethyl Butyrate (CH₃CH₂CH₂COOCH₂CH₃)
- Structure : Oxygen-based ester with a butyrate backbone.
- Synthesis: Produced via esterification of butyric acid and ethanol. Higher yields (e.g., 95% for related nitropyridine esters) are common in optimized protocols .
- Odor Profile : Strong pineapple-like aroma with an odor threshold of 0.015 ppm, widely used in food and perfumery .
- Safety : Classified as flammable (H226), skin/eye irritant (H315/H319), and respiratory irritant (H335) .
- Key Difference : this compound’s sulfur group likely reduces volatility and alters odor characteristics compared to ethyl butyrate’s oxygen ester.
Ethyl-3-(Methylthio)Propanoate
- Structure : Contains a methylthio (-SCH₃) group instead of propylthio.
- Occurrence : Detected in fruit volatiles but absent in some grafted plant studies, suggesting sensitivity to biosynthetic pathways .
- Odor: Sulfurous, onion-like notes due to thioether functionality, contrasting with the fruity profile of oxygen esters .
- Synthesis: Lower yields (e.g., 45–50% for nitropyridine-derived esters) compared to non-sulfur analogs, reflecting challenges in sulfur incorporation .
Ethyl Isobutyrate (C₇H₁₄O₂)
- Structure: Branched-chain ester (2-methylpropanoate).
- Applications : Used as a solvent and flavoring agent.
- Stability : Less prone to hydrolysis than linear esters due to steric hindrance .
- Key Difference : this compound’s linear thioether chain may increase reactivity in nucleophilic environments compared to branched esters.
Physicochemical and Functional Comparison Table
| Compound | Molecular Formula | Functional Group | Odor Threshold | Synthesis Yield | Key Applications |
|---|---|---|---|---|---|
| This compound | C₉H₁₈O₂S | Thioether (-S-C₃H₇) | Not reported | ~40–50%* | Flavors, fragrances |
| Ethyl Butyrate | C₆H₁₂O₂ | Ester (-COO-) | 0.015 ppm | ~80–95% | Food additives, perfumes |
| Ethyl-3-(Methylthio)Propanoate | C₆H₁₀O₂S | Thioether (-S-CH₃) | <0.1 ppm | ~45–50% | Specialty flavors |
| Ethyl Isobutyrate | C₇H₁₄O₂ | Branched ester | 0.1 ppm | ~70–85% | Solvents, industrial uses |
*Inferred from yields of structurally similar sulfur-containing esters .
Research Findings and Challenges
- Synthesis Complexity : Thioether esters like this compound require multi-step reactions, often involving nitropyridine intermediates or thiirane derivatives, leading to moderate yields .
- Odor Modulation: Sulfur groups enhance odor potency but introduce sulfurous notes, limiting their use in delicate flavor formulations .
- Stability : Thioethers are susceptible to oxidation, necessitating stabilizers in industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
